1-Methoxyphenazine
Description
Overview of Phenazine (B1670421) Alkaloids in Natural Product Chemistry
Phenazine alkaloids are a class of nitrogen-containing heterocyclic compounds produced by a wide range of microorganisms, particularly bacteria from the genera Pseudomonas and Streptomyces. mdpi.com These compounds are characterized by a dibenzopyrazine core structure. In nature, phenazines are recognized for their vibrant colors and their diverse biological activities, which play crucial roles in the ecological interactions of their producing organisms.
Over 100 different natural phenazine compounds have been identified, and more than 6,000 synthetic derivatives have been investigated. mdpi.com Their biological functions are extensive and include antimicrobial, antifungal, anticancer, and antiparasitic activities. mdpi.com These activities are often attributed to the ability of the phenazine ring system to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can be toxic to competing organisms and pathogens. Prominent examples of naturally occurring phenazines include pyocyanin (B1662382), phenazine-1-carboxylic acid (PCA), and iodinin (B1496461). The structural diversity of phenazine alkaloids arises from the various substituents attached to the core ring structure, which modulate their biological activity and physical properties.
Significance of the Methoxy (B1213986) Group in Phenazine Derivatives
The presence and position of a methoxy group (-OCH3) on the phenazine scaffold, as seen in 1-Methoxyphenazine, have a profound impact on the molecule's chemical and biological characteristics. The methoxy group is an electron-donating group, which can influence the electron density of the aromatic system. This, in turn, can alter the redox potential of the phenazine core, a key determinant of its biological activity.
In medicinal chemistry, the introduction of a methoxy group can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes. nih.gov Furthermore, the methoxy group can participate in hydrogen bonding interactions with biological targets such as enzymes and proteins, thereby influencing the compound's mechanism of action and potency. nih.gov Research on various methoxy-substituted phenazines has demonstrated a range of biological effects, including enhanced cytotoxic activity against cancer cell lines. nih.gov The specific positioning of the methoxy group, as in this compound, is crucial in determining the precise nature and extent of these effects.
Historical Context of this compound Research
The study of phenazine compounds dates back to the 19th century with the discovery of pyocyanin from "blue pus" in wound infections. researchgate.net However, the focused investigation of specific derivatives like this compound is a more recent development within the broader history of phenazine chemistry. Early research on phenazines was primarily concerned with their isolation from natural sources and the elucidation of their structures.
The synthesis of various phenazine derivatives, including methoxylated forms, gained momentum as chemists sought to understand the structure-activity relationships of this class of compounds. Modern synthetic methods, such as the Buchwald-Hartwig cross-coupling followed by reductive cyclization, have provided efficient routes to produce this compound and its analogs. researchgate.net This has facilitated more detailed investigations into its properties and potential applications. Initially, this compound was often studied as a chemical intermediate in the synthesis of more complex phenazine derivatives, including those with potent antibacterial and biofilm-eradicating properties. mdpi.com
Scope and Objectives of Current Academic Inquiry into this compound
Current research on this compound is multifaceted, with several key objectives driving academic inquiry. A significant area of focus is its use as a versatile building block in synthetic chemistry. Researchers are exploring novel and efficient synthetic routes to this compound to facilitate the creation of libraries of phenazine derivatives. The goal is to systematically modify the this compound scaffold to develop compounds with enhanced or novel biological activities.
Another major objective is the investigation of the biological and pharmacological potential of this compound and its derivatives. This includes screening for antimicrobial activity against a range of pathogens, including antibiotic-resistant strains, and evaluating their cytotoxic effects on various cancer cell lines. Furthermore, there is growing interest in understanding the precise mechanisms of action of these compounds at the molecular level.
Recent studies have also ventured into the biosynthesis of this compound. For instance, research on Pseudomonas chlororaphis has demonstrated the enzymatic production of this compound through the heterologous expression of specific enzymes. researchgate.net This biosynthetic approach opens up possibilities for the sustainable and engineered production of this compound and related compounds. The electrochemical behavior of this compound is also under investigation to understand its redox properties, which are central to its biological functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxyphenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGCYWJDWIJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC3=CC=CC=C3N=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182940 | |
| Record name | 1-Methoxyphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-17-7 | |
| Record name | 1-Methoxyphenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxyphenazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxyphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHOXYPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB0SBX4FRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Engineering of 1 Methoxyphenazine
Microbial Production Pathways of Phenazines
Various microorganisms are known to naturally produce phenazine (B1670421) compounds. The biosynthesis of 1-methoxyphenazine, in particular, has been attributed to several bacterial genera, each employing specific enzymatic machinery.
Role of Pseudomonas species in this compound Biosynthesis
Pseudomonas species are well-documented producers of a wide array of phenazines, including phenazine-1-carboxylic acid (PCA). mdpi.comnih.gov While not all Pseudomonas species naturally produce this compound, they serve as a robust platform for its engineered biosynthesis. acs.orgnih.gov In a process known as metabolic engineering, a PCA-producing strain, Pseudomonas chlororaphis H18, was genetically modified to express heterologous enzymes, leading to the successful production of this compound. acs.orgnih.gov This was achieved by introducing a monooxygenase (PhzS) and a methyltransferase (LaPhzM) into the bacterium. acs.orgnih.gov This strategy not only enabled the synthesis of this compound but also other derivatives like this compound N' 10-oxide. acs.org Optimization of this engineered strain resulted in a significant production titer of this compound, reaching 508.2 mg/L in shake flask cultures. acs.org
Studies have shown that in the interplay between Pseudomonas aeruginosa and the fungus Aspergillus fumigatus, the primary phenazine PCA secreted by the bacterium can be converted into 1-hydroxyphenazine (B607933) (1-HP), which is then further transformed into this compound. nih.gov
**Table 1: Engineered Production of this compound in *Pseudomonas chlororaphis***
| Host Strain | Heterologous Enzymes Introduced | Resulting Phenazine Products | Reported Titer of this compound |
|---|---|---|---|
| P. chlororaphis H18 | PhzS, NaphzNO1, LaPhzM | 1-hydroxyphenazine, this compound, 1-hydroxyphenazine N′ 10-oxide, this compound N′ 10-oxide | 508.2 mg/L acs.org |
| P. chlororaphis HT66 | PhzSPa, PhzMLa | This compound | Not specified nih.gov |
Contribution of Lysobacter antibioticus in this compound Production
Lysobacter antibioticus is a known producer of several phenazine compounds, including the potent antibiotic myxin (B609384) (1-hydroxy-6-methoxyphenazine-N5,N10-dioxide). nih.govskemman.is Research has identified that L. antibioticus OH13 produces O-methylated phenazines such as 1,6-dimethoxyphenazine (B18872) and 1-hydroxy-6-methoxyphenazine. mdpi.comnih.gov The biosynthesis of these methoxylated phenazines is attributed to the enzymatic activity within this bacterium, specifically the action of a methyltransferase. nih.gov The phenazine biosynthetic gene cluster (LaPhz) from L. antibioticus has been successfully transferred to Lysobacter enzymogenes, enabling the latter to produce phenazine derivatives, including 1,6-dimethoxyphenazine. nih.gov
Identification of Streptomyces luteireticuli as a Producer
Streptomyces luteireticuli has been identified as a natural source of this compound. nih.govniist.res.in Specifically, strain NIIST-D75 was found to produce this compound along with other related compounds like methyl-6-methoxyphenazine-1-carboxylate. nih.govniist.res.inresearchgate.net This discovery highlights the diversity of microbial sources for this particular phenazine.
Investigation of Brevibacterium species and Potential Unknown Pathways
The production of this compound has also been observed in Brevibacterium species. nih.govnih.gov A study on Brevibacterium sp. H-BE7, isolated from marine sediments, identified this compound in its crude extracts. nih.govscribd.comresearchgate.net Intriguingly, genomic analysis of this strain revealed the absence of the core phenazine biosynthetic genes. nih.govresearchgate.netnih.gov This finding suggests the existence of an unknown or alternative biosynthetic pathway for this compound in this bacterium, which could involve promiscuous enzymes capable of synthesizing the phenazine core. nih.govscribd.comresearchgate.net While some Brevibacterium strains, particularly those from cheese, do possess core phenazine biosynthetic genes, strain H-BE7 does not, pointing to novel enzymatic systems awaiting discovery. nih.govresearchgate.net
Enzymatic Mechanisms in this compound Formation
The final step in the biosynthesis of this compound involves the addition of a methoxy (B1213986) group to a phenazine precursor. This crucial reaction is catalyzed by a specific class of enzymes.
Methyltransferase (e.g., LaPhzM) Activity in Methoxy Group Addition
The enzyme responsible for the methylation of the hydroxyl group on the phenazine ring to form this compound is an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.gov A key example of such an enzyme is LaPhzM, which was identified and characterized from the phenazine biosynthetic gene cluster in Lysobacter antibioticus OH13. acs.orgnih.gov
In vitro studies have demonstrated that LaPhzM catalyzes the O-methylation of 1-hydroxyphenazine to produce this compound. nih.gov This enzyme exhibits broad substrate selectivity, capable of acting on various phenazine structures. nih.govresearchgate.netproteopedia.org LaPhzM is responsible for the formation of both monomethoxy and dimethoxy phenazine products isolated from L. antibioticus OH13. nih.govresearchgate.net The heterologous expression of LaPhzM in engineered Pseudomonas strains has been a successful strategy for the production of this compound. acs.orgnih.govnih.gov Functional analysis has confirmed that LaPhzM is an O-methyltransferase, distinct from N-methyltransferases like PhzM which methylate the nitrogen atoms of the phenazine core. nih.gov
Table 2: Characterized O-Methyltransferase for this compound Biosynthesis
| Enzyme | Source Organism | Substrate | Product | Cofactor |
|---|---|---|---|---|
| LaPhzM | Lysobacter antibioticus OH13 | 1-Hydroxyphenazine | This compound | S-adenosyl-L-methionine (SAM) nih.gov |
Monooxygenase (e.g., PhzS) and N-Monooxygenase (e.g., NaphzNO1) Involvement
Key enzymes, including monooxygenases and N-monooxygenases, play a crucial role in the structural modification of the core phenazine scaffold, leading to a diversity of phenazine derivatives.
The flavin-dependent monooxygenase PhzS is a versatile enzyme in phenazine biosynthesis. acs.org Initially identified for its role in converting 5-methylphenazine-1-carboxylic acid to pyocyanin (B1662382), PhzS from Pseudomonas aeruginosa PAO1 has been shown to catalyze the hydroxylation of phenazine-1-carboxylic acid (PCA) to produce 1-hydroxyphenazine. nih.govasm.orgresearchgate.net This enzymatic step is fundamental for the subsequent formation of this compound. The three-dimensional structure of PhzS has been resolved, revealing that its flavin cofactor is held in a strained conformation, which is significant for its catalytic activity. acs.org
N-monooxygenases, such as NaphzNO1 from Nocardiopsis sp. 13-12-13, are responsible for the N-oxidation of the phenazine ring. acs.orgmdpi.com These enzymes are NADPH-dependent and contain flavin. acs.orgmdpi.com NaphzNO1 can catalyze the conversion of 1-hydroxyphenazine to 1-hydroxyphenazine N'10-oxide. scispace.comnih.gov However, it is unable to convert 2-hydroxyphenazine, demonstrating substrate specificity. scispace.comnih.gov Interestingly, once the hydroxyl group at the C1 position is methylated to form this compound, N-monooxygenases like NaphzNO1 cannot oxidize the nitrogen atom. acs.org This indicates that the methylation step precedes any potential N-oxidation in the biosynthesis of related derivatives. Another N-monooxygenase, LaPhzNO1 from Lysobacter antibioticus OH13, has also been characterized and shown to be involved in adding an oxygen atom to a nitrogen atom in the phenazine core. acs.org
Conversion of 1-Hydroxyphenazine to this compound
The final step in the biosynthesis of this compound is the O-methylation of 1-hydroxyphenazine. This reaction is catalyzed by an S-adenosyl-methionine (SAM)-dependent O-methyltransferase. acs.org An example of such an enzyme is LaPhzM, which was identified in the phenazine biosynthetic gene cluster of Lysobacter antibioticus OH13. acs.orgnih.gov LaPhzM has demonstrated the ability to convert 1-hydroxyphenazine into this compound. nih.gov This enzyme exhibits broad substrate selectivity and can catalyze the O-methylation of various natural phenazines. acs.org The coexpression of PhzS and LaPhzM in a host organism can therefore establish a direct biosynthetic pathway from PCA to this compound.
Genetic Engineering Strategies for Enhanced Production
To improve the yield of this compound and other valuable phenazine derivatives, various genetic engineering strategies are employed. These techniques focus on the heterologous expression of biosynthetic genes, manipulation of gene clusters, and optimization of fermentation conditions.
A powerful strategy to produce specific phenazines is the heterologous expression of the required biosynthetic enzymes in well-characterized model organisms like Escherichia coli or Pseudomonas species. acs.org For instance, the monooxygenase PhzS from P. aeruginosa PAO1 has been successfully expressed in PCA-producing strains of P. chlororaphis to generate 1-hydroxyphenazine. acs.org
To produce this compound, a combinatorial biosynthesis approach can be used. This involves the co-expression of multiple enzymes in a suitable host. For example, the simultaneous expression of PhzS, the N-monooxygenase NaphzNO1, and the methyltransferase LaPhzM in P. chlororaphis H18 resulted in the production of 1-hydroxyphenazine, this compound, 1-hydroxyphenazine N' 10-oxide, and a novel derivative, this compound N' 10-oxide. acs.orgacs.orgnih.gov This demonstrates the feasibility of creating artificial pathways in microbial cell factories to generate diverse phenazine compounds. acs.org The heterologous expression of phenazine biosynthesis genes from P. aeruginosa in Pseudomonas putida has also been shown to enable the production of PCA and pyocyanin. researchgate.netfrontiersin.org
| Enzyme | Source Organism | Function | Substrate | Product | Reference |
|---|---|---|---|---|---|
| PhzS | Pseudomonas aeruginosa PAO1 | Monooxygenase (Hydroxylation) | Phenazine-1-carboxylic acid (PCA) | 1-Hydroxyphenazine | acs.orgasm.org |
| NaphzNO1 | Nocardiopsis sp. 13-12-13 | N-monooxygenase (N-oxidation) | 1-Hydroxyphenazine | 1-Hydroxyphenazine N'10-oxide | acs.orgscispace.com |
| LaPhzM | Lysobacter antibioticus OH13 | O-methyltransferase | 1-Hydroxyphenazine | This compound | acs.orgnih.gov |
The genetic loci responsible for phenazine biosynthesis, known as phz gene clusters, can be manipulated to alter the production profile of phenazine derivatives. These clusters contain the core genes for the synthesis of the phenazine scaffold (e.g., phzABCDEFG) as well as genes for modifying enzymes. nih.govmdpi.com
By activating silent biosynthetic gene clusters, novel phenazines can be discovered. For instance, the introduction of a constitutive promoter upstream of a silent phenazine gene cluster in Streptomyces tendae Tü1028 led to the production of PCA and a new derivative. rsc.org Furthermore, the presence of dual phenazine gene clusters in some bacteria, such as Xenorhabdus szentirmaii, allows for diversity-oriented modifications of the phenazine core, leading to a broad range of derivatives. researchgate.netnih.gov Engineering these gene clusters, for example by gene knockout or promoter exchange, can redirect metabolic flux towards the synthesis of desired phenazines. acs.org
While genetic engineering provides the metabolic potential for high-yield production, optimizing the fermentation process is critical to maximizing the final product titer. mdpi.com Factors such as medium composition, temperature, pH, and oxygen availability significantly influence phenazine production. mdpi.com
For example, the production of phenazine-1-carboxamide (B1678076) (PCN) by an engineered Pseudomonas chlororaphis strain was significantly increased through medium optimization and pH control in a bioreactor, reaching up to 9.62 g/L. cumbria.ac.ukmdpi.com Similarly, the production of PCA by a Pseudomonas aeruginosa LV strain was increased 38-fold through statistical optimization of the culture medium. acs.org Optimization of fermentative culture media has also been successfully applied to improve the production of this compound, with titers reaching 508.2 mg/L in shake flasks. acs.org Fed-batch fermentation strategies are often employed to achieve even higher production levels. acs.orgcumbria.ac.uk For instance, an engineered P. aeruginosa strain produced 9882 mg/L of PCA in a fed-batch fermentation process. nih.gov
| Phenazine Derivative | Host Organism | Engineering Strategy | Achieved Titer | Reference |
|---|---|---|---|---|
| This compound | P. chlororaphis H18 | Heterologous expression and fermentation optimization | 508.2 mg/L | acs.org |
| Phenazine-1-carboxamide (PCN) | P. chlororaphis H5ΔfleQΔrelA | Fermentation optimization (medium, pH, fed-batch) | 9.62 g/L | cumbria.ac.ukmdpi.com |
| Phenazine-1-carboxylic acid (PCA) | P. aeruginosa PA-IV | Metabolic pathway and promoter engineering, fed-batch fermentation | 9882 mg/L | nih.gov |
| 1-Hydroxyphenazine N'10-oxide | P. chlororaphis HT66-SN | Artificial pathway construction | 143.4 mg/L | acs.orgscispace.com |
Detoxification Pathways Affecting this compound Metabolites in Biological Systems
Phenazine compounds, including this compound, can be toxic to various organisms. In response, some organisms have evolved detoxification mechanisms to mitigate these effects. These pathways often involve enzymatic modification of the phenazine structure to render it less harmful.
One common detoxification strategy is glycosylation. For example, the nematode Caenorhabditis elegans can detoxify 1-hydroxyphenazine by adding glucose molecules. mdpi.com In some cases, an N-acetylglucosamine is used instead of glucose. mdpi.com Similarly, Bacillus subtilis and Bacillus licheniformis are capable of detoxifying 2-heptyl-4-hydroxyquinoline N-oxide, a compound from P. aeruginosa, through glucosylation. mdpi.com
Another detoxification mechanism observed in Bacillus sp. G2112 involves the N5 glucosylation of phenazine-1-carboxylic acid. mdpi.com This modification significantly reduces the antibiotic activity of PCA. rsc.orgmdpi.com Such detoxification processes are crucial for the survival of microorganisms that coexist with phenazine-producing bacteria in natural ecosystems and can impact the effectiveness of phenazine-based biocontrol agents. mdpi.com The ability of phenazines to act as redox-active metabolites can also lead to cellular stress by generating reactive oxygen species, which in turn induces defense pathways in affected organisms, including efflux pumps and oxidative stress responses. pnas.org
Advanced Synthetic Methodologies for 1 Methoxyphenazine and Its Derivatives
Classical Synthesis Approaches
Traditional methods for constructing the phenazine (B1670421) core often rely on condensation reactions that, while foundational, can be limited by harsh conditions and low yields.
Modified Wohl-Aue Reaction for Phenazine Core Formation
The Wohl-Aue reaction is a classical method for synthesizing phenazines, typically involving the condensation of anilines with nitroaromatic compounds in the presence of a strong base at high temperatures. acs.orguct.ac.za In a modified approach to synthesize 1-methoxyphenazine derivatives, diverse aniline (B41778) building blocks are fused with a nitroanisole, such as 2-nitroanisole (B33030) or 3-nitroanisole, through a reaction promoted by a base like potassium tert-butoxide. researchgate.netnih.govdntb.gov.ua This reaction proceeds through a nitroso intermediate which then undergoes cyclization. dntb.gov.ua For instance, the reaction between 3,5-bis(trifluoromethyl)aniline (B1329491) and 3-nitroanisole, promoted by potassium tert-butoxide and followed by treatment with N,O-bis(trimethylsilyl)acetamide (BSA), yields 1-methoxy-6,8-bis(trifluoromethyl)phenazine. dntb.gov.ua While this method allows for the convergent synthesis of new 1-methoxyphenazines, it can suffer from low yields, sometimes below 10%, due to the harsh reaction conditions. chemicalpapers.comnih.gov
Table 1: Examples of Modified Wohl-Aue Reaction for this compound Derivatives
| Aniline Reactant | Nitroanisole Reactant | Base/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Diverse Anilines | 2-Nitroanisole | Base | Substituted 1-Methoxyphenazines | <10 (average) | chemicalpapers.comnih.gov |
| 3,5-bis(trifluoromethyl)aniline | 3-Nitroanisole | tBuOK, BSA | 1-Methoxy-6,8-bis(trifluoromethyl)phenazine | 39 | dntb.gov.ua |
Methylation of 1-Hydroxyphenazine (B607933) Precursors
A common and straightforward method to obtain this compound is through the methylation of its precursor, 1-hydroxyphenazine. nih.gov This transformation is typically achieved using a methylating agent in the presence of a base. For example, 1-hydroxyphenazine can be reacted with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in a solvent like acetone (B3395972) to yield this compound. nih.gov Another approach involves the use of dimethyl sulfate (B86663) (Me₂SO₄). nih.gov In biosynthesis, the O-methylation of 1-hydroxyphenazine is catalyzed by enzymes such as SAM-dependent O-methyltransferase LaPhzM. acs.orgresearchmap.jp This enzymatic methylation is highly specific and efficient. researchmap.jp Subsequent demethylation of this compound back to 1-hydroxyphenazine is often accomplished using reagents like boron tribromide (BBr₃). researchgate.netnih.govdntb.gov.ua
Modular Synthesis Strategies for Substituted 1-Methoxyphenazines
To overcome the limitations of classical methods, modular strategies employing modern palladium-catalyzed cross-coupling reactions have been developed. These approaches offer high efficiency, functional group tolerance, and precise control over the substitution pattern of the phenazine core.
Regioselective C-N Bond Formation in Phenazine Nucleus Synthesis
Regiocontrolled synthesis is critical for accessing specific isomers of substituted phenazines. One powerful strategy involves a palladium-catalyzed double Buchwald-Hartwig C-N cross-coupling of substituted 2-bromoanilines. clockss.orgresearchgate.net This method allows for the "ligation" of two aromatic rings in a predictable manner, followed by an in-situ oxidation to form the phenazine. For example, the self-coupling of 2-bromo-5-methoxyaniline (B1269708) using a palladium acetate (B1210297) catalyst and a suitable phosphine (B1218219) ligand yields 2,7-dimethoxyphenazine (B3352698) with good regioselectivity and a 72% yield. clockss.org
Another modular approach involves the sequential coupling of nonsymmetrically substituted anilines with bromo-nitrobenzene derivatives. acs.orgacs.org For instance, a 4,5-dialkoxy-2-nitroaniline can be coupled with a 1-bromo-2-nitrobenzene (B46134) derivative via a Buchwald-Hartwig amination. The resulting bis(2-nitrophenyl)amine (B107571) is then reduced and undergoes tandem oxidative cyclization, often using a mild oxidant like ferric chloride, to regioselectively form the phenazine ring. acs.orgacs.org This method prevents the formation of unwanted isomers. acs.orgacs.org A refined synthesis for halogenated phenazines utilizes a Buchwald-Hartwig coupling followed by a base-promoted reductive cyclization to generate this compound intermediates with high average yields (70% for coupling, 68% for cyclization). nih.govresearchgate.net
Buchwald-Hartwig Cross-Coupling Reactions for Functionalization
The Buchwald-Hartwig amination is a cornerstone of modern phenazine synthesis, enabling the formation of C-N bonds with high efficiency. jk-sci.comskemman.is It is used both for the construction of the phenazine nucleus from haloaniline precursors and for the subsequent functionalization of a pre-formed phenazine scaffold. clockss.orgresearchgate.netrsc.org In a modular synthesis, anilines are coupled with 2-bromo-3-nitroanisole (B183254) using a palladium catalyst like bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃]. nih.gov The resulting diarylamine intermediates can then be cyclized. nih.govnih.gov This strategy has been successfully used to generate libraries of this compound analogues for biological screening. nih.gov The choice of palladium catalyst, phosphine ligand (e.g., BINAP, RuPhos), and base (e.g., Cs₂CO₃, NaOtBu) is critical for achieving high yields and accommodating a wide range of functional groups. clockss.orgacs.orgjk-sci.com
Table 2: Buchwald-Hartwig Reactions in this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product Type | Average Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Substituted 2-Bromoanilines | (Self-coupling) | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃ | Symmetrically Substituted Phenazines | 51-95 | clockss.org |
| Anilines | 2-Bromo-3-nitroanisole | Pd₂(dba)₃ | - | Nitroarene Intermediates | 70 | nih.gov |
| 4,5-Dialkoxy-2-nitroanilines | 1-Bromo-2-nitrobenzenes | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Bis(2-nitrophenyl)amines | 55-96 | acs.org |
Suzuki Reactions for Arylation
The Suzuki-Miyaura coupling reaction is another powerful palladium-catalyzed tool used for the C-C bond formation to arylate phenazine scaffolds. chemicalpapers.comrsc.orgrsc.org This reaction is particularly useful for introducing aryl or heteroaryl substituents onto a phenazine core, which can significantly modulate the compound's electronic and photophysical properties. researchgate.netchemicalpapers.com For example, 11,12-dibromodipyrido[3,2-a:2',3'-c]phenazine can be readily arylated using various aryl boronic acids with a {Pd(P(Ph)₃]₄} catalyst, affording the desired aryl-substituted phenazine ligands in good yields. psu.edu The reaction conditions, typically involving a palladium catalyst and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), are generally mild and tolerate a variety of functional groups. rsc.orgpsu.edu This methodology has been employed to synthesize series of substituted dibenzo[a,c]phenazine (B1222753) derivatives for applications in organic electronics. chemicalpapers.com
Synthesis of Halogenated this compound Derivatives
Halogenated phenazines are a significant class of compounds, with many exhibiting potent biological activities. mdpi.com The introduction of halogen atoms onto the this compound scaffold can be achieved through various methods, often involving a demethylation step followed by halogenation.
Demethylation and Bromination Techniques
A common strategy for synthesizing brominated 1-hydroxyphenazines involves the demethylation of a this compound precursor, followed by bromination. nih.govnih.gov
Demethylation Reagents: Several reagents are effective for the demethylation of aryl methyl ethers, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.
Boron tribromide (BBr₃): This is a powerful and frequently used Lewis acid for cleaving methyl ethers. chem-station.com The reaction typically proceeds by forming a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Demethylation of 1-methoxyphenazines using BBr₃ is often performed neat under reflux or in a suitable solvent like dichloromethane, and generally provides high yields of the corresponding 1-hydroxyphenazines. nih.govnih.govresearchgate.net
Hydrobromic acid (HBr): A classic Brønsted acid method involves heating the methoxy-phenazine with concentrated HBr, often in acetic acid. nih.govorgsyn.org For example, heating this compound in 55% hydrobromic acid at 110–120°C yields 1-hydroxyphenazine. orgsyn.org
Other Reagents: Other demethylating agents include aluminum chloride (AlCl₃), a Lewis acid with lower reactivity than BBr₃, and alkyl thiols under basic conditions, which offer a milder alternative. chem-station.comresearchgate.net Trimethylsilyl iodide (TMSI), which can be generated in situ from TMSCl and NaI, is also an effective reagent for demethylating aryl methyl ethers. researchgate.net
Bromination Reagents: Following demethylation, the resulting 1-hydroxyphenazine can be brominated using electrophilic brominating agents.
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of activated aromatic rings. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent, and the degree of bromination can often be controlled by the stoichiometry of NBS used. For instance, treatment of 1-hydroxyphenazine with one equivalent of NBS can yield 2-bromo-1-hydroxyphenazine, while using two equivalents can lead to the formation of 2,4-dibromo-1-hydroxyphenazine. researchgate.netnih.gov
The following table summarizes common demethylation and bromination reactions for this compound derivatives:
| Precursor | Reagent(s) | Product(s) | Reference(s) |
| This compound | 1. BBr₃ 2. NBS (2 equiv.) | 2,4-Dibromo-1-hydroxyphenazine | nih.gov |
| This compound | HBr, HOAc, reflux | 1-Hydroxyphenazine | nih.gov |
| 1-Hydroxyphenazine | NBS (1 equiv.), Toluene | 2-Bromo-1-hydroxyphenazine | nih.gov |
| 1-Hydroxyphenazine | NBS (2 equiv.), Toluene | 2,4-Dibromo-1-hydroxyphenazine | nih.gov |
| 7,8-Disubstituted-1-methoxyphenazines | 1. BBr₃ 2. NBS (2 equiv.) | 7,8-Disubstituted-2,4-dibromo-1-hydroxyphenazines | nih.gov |
Introduction of Halogen Substituents at Specific Positions (e.g., C-3, C-4, C-6-9)
The regioselective introduction of halogens at specific positions on the phenazine core is crucial for structure-activity relationship (SAR) studies. mdpi.com
C-3 Position: The synthesis of 3-substituted halogenated phenazines can be achieved through a modular approach. For example, a Buchwald-Hartwig cross-coupling reaction between diverse anilines and 2-bromo-3-nitroanisole, followed by a reductive cyclization, generates this compound precursors that can be further functionalized. mdpi.comnih.gov
C-4 Position: Direct halogenation at the C-4 position of this compound can be achieved. For instance, selective iodination at the 4-position of this compound has been accomplished using a combination of sodium periodate (B1199274) (NaIO₄), potassium iodide (KI), and sodium chloride (NaCl). researchgate.net Chlorination of pyocyanin (B1662382) (1-hydroxy-5-methylphenazine) with N-chlorosuccinimide (NCS) has been shown to selectively occur at the 4-position. acs.org
C-6 to C-9 Positions: To access derivatives substituted at the C-6, C-7, C-8, and C-9 positions, synthetic strategies often involve the condensation of appropriately substituted o-phenylenediamines with a quinone, followed by demethylation and halogenation. nih.govnih.gov Modular synthetic routes, such as the Buchwald-Hartwig/reductive cyclization pathway, have proven effective in generating a diversity of 1-methoxyphenazines with substituents at these positions. mdpi.comnih.gov These intermediates are then typically demethylated with BBr₃ and subsequently brominated with NBS. nih.gov It has been noted that substitution at the 9-position can abolish antibacterial activity. nih.gov
Synthesis of this compound N-Oxides and Related Derivatives
Phenazine N-oxides are another important class of derivatives with significant biological properties. thaiscience.info Their synthesis involves the oxidation of the nitrogen atoms in the phenazine ring.
Oxidation Reactions and Reagents
The oxidation of phenazines to their corresponding N-oxides is influenced by both electronic and steric factors. thieme-connect.de For 1-substituted phenazines, oxidation generally occurs at the less sterically hindered nitrogen atom (N-5), unless the substituent is a strong electron-donating group. thieme-connect.de
Common Oxidizing Agents:
Hydrogen Peroxide (H₂O₂): A mixture of hydrogen peroxide in glacial acetic acid is a classic reagent for the synthesis of phenazine 5,10-dioxides. thaiscience.infothieme-connect.de
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is another effective reagent for the N-oxidation of phenazines. thieme-connect.denih.gov The extent of oxidation (mono- or di-N-oxide) can often be controlled by the number of equivalents of m-CPBA used. hi.is
Other Reagents: A variety of other oxidizing systems have been developed, including trifluoroacetic anhydride/hydrogen peroxide-urea complex and trifluoromethanesulfonic anhydride/sodium percarbonate, which are effective for oxidizing electron-deficient pyridines and can be applied to phenazine systems. thaiscience.inforesearchgate.net
The synthesis of 1-hydroxyphenazine-5,10-dioxide can be achieved by oxidizing 1-hydroxyphenazine with m-CPBA. nih.gov Myxin (B609384) (1-hydroxy-6-methoxyphenazine 5,10-dioxide) is a naturally occurring phenazine N-oxide produced by Lysobacter antibioticus. skemman.is Synthetic analogs, such as 1-hydroxy-3-methoxyphenazine 5,10-dioxide, have also been prepared. skemman.is
| Starting Material | Oxidizing Reagent | Product | Reference(s) |
| Phenazine | H₂O₂, Glacial Acetic Acid | Phenazine 5,10-dioxide | thaiscience.infothieme-connect.de |
| 1-Hydroxyphenazine | m-CPBA, Toluene | 1-Hydroxyphenazine 5,10-dioxide | nih.gov |
| Isoindoline-phenazines | m-CPBA (excess) | Phenazine di-N-oxide nitroxide radicals | hi.is |
Photoisomerization Studies of N,N-Dioxides
The photoisomerization of this compound-N,N-dioxide has been investigated. In aprotic solvents like benzene, it exhibits photochromism, meaning it can undergo a reversible change in color upon exposure to light. oup.comoup.com However, the recovery to the original compound in the dark is not complete. oup.com In protic solvents, an irreversible photoisomerization occurs, leading to the formation of methoxyl derivatives of oxepinoquinoxaline N-oxide. oup.comoup.com The photoreaction in protic solvents is believed to proceed through annulene-type intermediates. oup.com
Comparative Analysis of Synthetic Routes for Efficiency and Selectivity
The choice of a synthetic route for a specific this compound derivative depends on factors such as the desired substitution pattern, required scale, and availability of starting materials.
For the synthesis of halogenated derivatives, the two-step sequence of demethylation followed by bromination is a robust and widely used method. nih.gov Boron tribromide is a highly efficient reagent for demethylation, often providing near-quantitative yields. nih.gov N-Bromosuccinimide allows for controlled bromination, although regioselectivity can be an issue in some cases.
Modular synthetic strategies, such as those employing Buchwald-Hartwig cross-coupling followed by reductive cyclization, offer significant advantages in terms of efficiency and the ability to generate diverse libraries of compounds with substituents at various positions (C-3, C-6 to C-9). mdpi.comnih.govnih.gov These methods are often more efficient and higher yielding than older, more classical condensation approaches. nih.gov
For the synthesis of N-oxides, direct oxidation with reagents like m-CPBA or H₂O₂/acetic acid is straightforward. The ability to control the degree of oxidation by adjusting the stoichiometry of the oxidant is a key advantage, allowing for the selective formation of mono- or di-N-oxides. hi.is
Mechanistic Investigations of 1 Methoxyphenazine S Biological Activities
Antimicrobial Mechanisms of Action
1-Methoxyphenazine and its derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting a variety of pathogens through several distinct mechanisms. These include direct interaction with microbial DNA, generation of oxidative stress, and interference with crucial lifecycle processes.
While direct studies detailing the DNA intercalation of this compound are limited, the broader class of phenazine (B1670421) compounds is known to interact with DNA. nih.gov The planar structure of the phenazine ring is a key feature that could facilitate its insertion between the base pairs of a DNA double helix, a process known as intercalation. rsc.orgnih.govnih.govrsc.org This binding can lead to significant conformational changes in the DNA structure, thereby disrupting fundamental cellular processes such as DNA replication and transcription. nih.gov Such interference can inhibit protein synthesis and ultimately lead to cell death. Furthermore, some phenazine derivatives have been shown to stabilize topoisomerase I and II complexes with DNA, which can also contribute to DNA damage. eurekaselect.com It is hypothesized that intercalation may be a crucial factor in the mode of action for some phenazine derivatives. plos.org
A significant aspect of the antimicrobial activity of phenazine compounds is their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). nih.govnih.govmdpi.com Phenazines can accept electrons from cellular reducing agents, such as NADH or NADPH, and subsequently transfer them to molecular oxygen to produce superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net These ROS are highly reactive and can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cell death. The closely related compound, 1-hydroxyphenazine (B607933), has been shown to mediate the production of superoxide radicals under physiological conditions. nih.govnih.gov this compound methosulfate is recognized as an inducer of active oxygen formation and acts as a stable electron-transport mediator. researchgate.net This capacity for redox cycling is a key contributor to the biological activities of phenazines. nih.gov
Bacterial biofilms, particularly those formed by pathogens like Staphylococcus aureus, present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.govnih.govmdpi.comucl.ac.be Research has indicated that scaffolds of this compound have been instrumental in the development of novel and highly potent agents that can eradicate biofilms of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net While the precise mechanism of this compound itself is still under detailed investigation, the antibiofilm activity of related compounds suggests interference with the extracellular polymeric substance (EPS) matrix that encases the bacterial community. This disruption can expose the embedded bacteria to the antimicrobial agent and the host's immune system.
This compound and its related compounds have shown potential as antifungal agents against a range of fungal pathogens.
Aspergillus fumigatus : This opportunistic fungus can cause severe infections in immunocompromised individuals. e-century.usfrontiersin.org While specific mechanistic studies on this compound against A. fumigatus are not extensively detailed in the available literature, the general antifungal mechanisms of phenazines likely play a role. These can include the disruption of the fungal cell wall and interference with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govnih.gov
Bipolaris maydis : A plant pathogen that can cause significant damage to crops. mdpi.comdntb.gov.uaresearchgate.net The antifungal activity of compounds against B. maydis often involves the inhibition of mycelial growth and spore germination. nih.govmdpi.com The exact mechanism by which this compound may exert its effect on this fungus is a subject for further research.
Fusarium oxysporum : This soil-borne fungus is responsible for vascular wilt in a multitude of plant species. nih.govplos.orgnih.gov The antifungal mechanism of a related compound, phenazine-1-carboxylic acid, against Fusarium species involves the disruption of cellular membrane integrity. researchgate.net Additionally, 1-hydroxyphenazine has demonstrated inhibitory effects against Fusarium strains. researchgate.net These findings suggest that this compound may act on F. oxysporum through similar membrane-disrupting mechanisms.
**Table 1: Antifungal Activity of Various Agents Against *Fusarium oxysporum***
| Fungicide | EC₅₀ on Mycelial Growth (μg/mL) | EC₅₀ on Spore Germination (μg/mL) |
|---|---|---|
| Epoxiconazole | 0.047 | 0.088 |
| Difenoconazole | 0.078 | Not Reported |
| Carbendazim | 0.445 | Not Reported |
| Pyraclostrobin | Not Reported | 0.249 |
| Azoxystrobin | 35.089 | Not Reported |
| Tricyclazole | Not Reported | 42.720 |
This table presents data for comparative purposes and does not include this compound due to a lack of specific data in the search results. Data sourced from a study on various fungicides. nih.govplos.orgnih.gov
Derivatives of this compound have been synthesized and evaluated for their activity against Chlamydia trachomatis, a common sexually transmitted bacterial pathogen. eurekaselect.comingentaconnect.comepa.gov These derivatives have displayed significant antichlamydial activity, with some compounds showing potent inhibition of chlamydial progeny formation. eurekaselect.comingentaconnect.comepa.gov The mechanism of action involves the inhibition of the formation and growth of chlamydial inclusions in a dose-dependent manner. eurekaselect.comingentaconnect.comepa.gov Furthermore, these compounds have been observed to disrupt the chlamydial developmental cycle at the mid-stage, as well as reduce the infectivity of the elementary bodies, which are the infectious form of the bacteria. eurekaselect.comingentaconnect.comepa.gov
Table 2: Antichlamydial Activity of this compound Derivatives
| Derivative | IC₅₀ against C. trachomatis D (µM) | IC₅₀ against C. trachomatis L2 (µM) |
|---|---|---|
| C-4 morpholinyl phenazine | 1.01 - 19.77 (Range) | 1.01 - 19.77 (Range) |
| C-4 phenyl phenazine | 1.01 - 19.77 (Range) | 1.01 - 19.77 (Range) |
Data represents the range of IC₅₀ values observed for various synthesized derivatives. eurekaselect.comingentaconnect.comepa.gov
Anticancer and Chemopreventive Mechanisms
The potential of phenazine compounds, including this compound, extends to the realm of oncology. While specific mechanistic studies on this compound are still emerging, the broader class of phenazines is known to possess antitumor properties. nih.gov The proposed mechanisms for these effects are often linked to their antimicrobial actions, such as the generation of ROS, which can induce apoptosis in cancer cells. researchgate.net Additionally, the ability of phenazines to interfere with topoisomerase enzymes is a well-established anticancer mechanism, as it leads to DNA damage and cell death in rapidly proliferating cancer cells. eurekaselect.com The methoxy (B1213986) group, in particular, has been noted in other classes of compounds, such as methoxyflavones, to contribute to cytotoxic activity against various cancer cell lines by targeting protein markers and activating signaling pathways that lead to cell death. nih.govmdpi.com Chemopreventive strategies often involve counteracting upstream signals that lead to genotoxic damage and cellular stress, and natural products are a significant source of such agents. jbuon.comfrontiersin.org
Selective Induction of Apoptosis in Cancer Cells (e.g., Acute Myeloid Leukemia)
Phenazine derivatives, particularly those with N-oxide functionalities like phenazine 5,10-dioxides, have demonstrated significant potential in cancer therapy. Research has shown that the natural products iodinin (B1496461) (1,6-dihydroxyphenazine 5,10-dioxide) and myxin (B609384) (1-hydroxy-6-methoxyphenazine 5,10-dioxide) exhibit potent and selective cytotoxic effects against human Acute Myeloid Leukemia (AML) cells, such as the MOLM-13 cell line. purdue.eduresearchgate.net This cytotoxicity is characterized by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.govrsc.org
The activity of these compounds is particularly enhanced in hypoxic (low oxygen) environments, which are characteristic of solid tumors. purdue.edu This hypoxia-selective action suggests that phenazine 5,10-dioxides function as bioreductive prodrugs. In the low-oxygen environment of a tumor, the N-oxide groups are reduced, leading to the formation of reactive oxygen species (ROS) that damage cellular components and trigger the apoptotic cascade. purdue.edu The selective nature of this cytotoxicity is crucial, as it minimizes damage to healthy, non-malignant cells. purdue.edu
Induction of Quinone Reductase 1 (QR1) and Inhibition of Quinone Reductase 2 (QR2)
The phenazine scaffold has been a subject of investigation for its potential as a chemopreventive agent, partly through its interaction with quinone reductases. purdue.edu Quinone Reductase 1 (NQO1 or QR1) is a phase II detoxification enzyme that typically exerts a protective effect by catalyzing the two-electron reduction of quinones to less reactive hydroquinones, thus preventing the generation of harmful ROS. nih.gov The induction of QR1 is a key strategy in cancer chemoprevention. nih.gov
In contrast, Quinone Reductase 2 (NQO2 or QR2) is a related enzyme that can, under certain circumstances, activate quinones, leading to toxicity. nih.gov Inhibition of QR2 is therefore being explored as a therapeutic strategy in various diseases. mdpi.comnih.gov Phenazines as a class have been investigated for their activity against both QR1 and QR2. purdue.edu While specific data on this compound's direct induction of QR1 or inhibition of QR2 is limited, the study of the broader phenazine class in this context highlights a potential mechanism for their anticancer and chemopreventive properties.
Comparison with Related Phenazine Derivatives in Cytotoxicity
The cytotoxicity of phenazine compounds is highly dependent on their specific chemical structures. Modifications to the core phenazine ring system can lead to dramatic differences in biological activity. For instance, the presence of N-oxides is a critical determinant of cytotoxic potency against cancer cells. purdue.eduresearchgate.net
Myxin, which is a mono-O-methylated derivative of iodinin, demonstrates significantly higher antimicrobial activity than its dihydroxy counterpart, underscoring the role of methylation. nih.gov Furthermore, the addition of halogen atoms to the phenazine ring has been shown to increase cytotoxic potency. Studies on 1-hydroxyphenazine 5,10-dioxide analogs revealed that 7,8-dihalogenated and 7,8-dimethylated versions displayed enhanced cytotoxicity against MOLM-13 AML cells. purdue.edu However, this increased potency in dihalogenated compounds was accompanied by higher toxicity toward non-cancerous cells, indicating a reduction in selectivity. purdue.eduresearchgate.net
Cytotoxicity Comparison of Phenazine Derivatives
| Compound | Key Structural Feature | Observed Cytotoxic Activity | Reference |
|---|---|---|---|
| Myxin | 1-hydroxy-6-methoxy, 5,10-dioxide | Potent and selective cytotoxicity in AML cells; higher antimicrobial activity than Iodinin. | purdue.edunih.gov |
| Iodinin | 1,6-dihydroxy, 5,10-dioxide | Potent and selective cytotoxicity in AML cells. | purdue.edu |
| 7,8-Dihalogenated-1-hydroxyphenazine 5,10-dioxide | Halogenation at C7 and C8 | Increased cytotoxic potency in AML cells, but with reduced selectivity (higher toxicity to non-cancer cells). | purdue.eduresearchgate.net |
| 7,8-Dimethylated-1-hydroxyphenazine 5,10-dioxide | Methylation at C7 and C8 | Increased cytotoxic potency in AML cells with less impact on selectivity compared to halogenated analogs. | purdue.edu |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of phenazine compounds. These studies elucidate how specific functional groups and substitutions on the phenazine core influence biological activity.
Influence of Halogenation on Potency and Selectivity
The introduction of halogen atoms onto the phenazine skeleton is a key strategy for modifying its cytotoxic properties. Research on analogs of 1-hydroxyphenazine 5,10-dioxide has demonstrated that dihalogenation at the 7 and 8 positions leads to a significant increase in cytotoxic potency against AML cells. purdue.eduresearchgate.net However, this enhancement in potency often comes at the cost of selectivity. The dihalogenated compounds also exhibited high toxicity towards non-cancerous cell lines, such as cardiomyoblasts, suggesting a narrower therapeutic window. purdue.eduresearchgate.net This finding highlights a critical trade-off between potency and selectivity that must be managed in the design of halogenated phenazine-based anticancer agents.
Impact of O-Methylation on Antibiotic Activity
O-methylation, the addition of a methoxy group (-OCH₃), plays a crucial role in the antibiotic activity of phenazines. nih.gov The comparison between myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide) and iodinin (1,6-dihydroxyphenazine 5,10-dioxide) provides a clear example. Myxin, which contains one O-methyl group, exhibits much higher antimicrobial activity than the non-methylated iodinin. nih.gov This suggests that the methoxy group in compounds like this compound is a key determinant of their antibiotic potential, likely by altering properties such as lipophilicity and interaction with bacterial targets. While many phenazines produced by Pseudomonas aeruginosa are methylated, this modification can have varied effects, including influencing biofilm formation and metabolic activity. scbt.com
Role of N-Oxide Functionality in Cytotoxicity and Solubility
The N-oxide functionalities are pivotal for the cytotoxic activity of many potent phenazine derivatives. purdue.eduresearchgate.net Specifically, the 5,10-dioxide subclass of phenazines is endowed with significant tumor growth-inhibiting properties. purdue.edu These N-oxide groups are essential for the bioreductive activation of the compounds, particularly in the hypoxic environments found in tumors. purdue.edu This mechanism allows for targeted cell killing, making the N-oxide group a critical feature for developing hypoxia-selective anticancer drugs. purdue.edu
Beyond cytotoxicity, the N-oxide group also influences the physicochemical properties of the molecule. The N⁺-O⁻ bond is highly polar and can form strong hydrogen bonds, which generally leads to increased water solubility. nih.govmedchemexpress.com This is a significant advantage in drug development, as poor aqueous solubility can hinder the administration and bioavailability of therapeutic agents.
Summary of Structure-Activity Relationships for Phenazines
| Functional Group | Position | Impact on Biological Activity | Reference |
|---|---|---|---|
| Halogen (e.g., Cl, Br) | C7, C8 | Increases cytotoxic potency but can decrease selectivity. | purdue.eduresearchgate.net |
| O-Methylation (-OCH₃) | C1, C6 | Significantly enhances antibiotic activity. | nih.gov |
| N-Oxide | N5, N10 | Pivotal for potent, hypoxia-selective cytotoxicity; increases water solubility. | purdue.eduresearchgate.netnih.govmedchemexpress.com |
Positional Effects of Substituents on Biological Efficacy
The biological efficacy of phenazine derivatives, including this compound, is intricately linked to the nature and position of substituents on the phenazine core. The placement of a group, such as the methoxy (-OCH₃) group at the C1 position, significantly influences the molecule's electronic and steric properties, which in turn dictates its redox behavior and interaction with biological targets.
Computational and experimental studies on related aromatic compounds demonstrate that the position of a methoxy substituent can dramatically alter reaction rates and biological activity. nih.gov Generally, substituents can exert their influence through two primary mechanisms:
Electronic Effects: The methoxy group is an electron-donating group through the mesomeric (or resonance) effect, particularly when placed at positions para or ortho to the nitrogen atoms in the phenazine ring. This electron donation can stabilize the oxidized state of the molecule, thereby lowering its reduction potential and facilitating electron transfer reactions that are central to its biological function. A meta substitution, by contrast, typically has a less pronounced electronic effect. nih.gov
Electrochemical Behavior and Biological Relevance
The biological activities of phenazine compounds are often rooted in their ability to participate in redox cycling, acting as electron carriers. The electrochemical behavior of this compound (MPZ) provides fundamental insights into the mechanisms driving its biological relevance, particularly its ability to accept and donate electrons within a cellular environment.
Quasi-reversible Redox Process and Electron Transfer Mechanisms
Electrochemical studies utilizing techniques like cyclic voltammetry have revealed that this compound undergoes a quasi-reversible redox process. researchgate.net A quasi-reversible process is an intermediate state between a fully reversible reaction (where electron transfer is rapid and equilibrium is maintained at the electrode surface) and an irreversible reaction (where electron transfer is slow). mtak.humtak.hu
The reduction of this compound has been shown to be a diffusion-controlled process involving the transfer of one electron and one proton (1e⁻, 1H⁺). researchgate.net The oxidation process, observed in the pH range of 5.0 to 12.8, proceeds through the loss of a single electron without the involvement of a proton. researchgate.net The quasi-reversible nature of the redox process is substantiated by several key experimental observations. researchgate.net
Table 1: Evidence for the Quasi-Reversible Redox Nature of this compound
| Observation | Indication of Quasi-Reversibility |
|---|---|
| Epc − Epc/2 Values | The difference between the cathodic peak potential (Epc) and the half-peak potential (Epc/2) deviates from the theoretical value for a fully reversible system. researchgate.net |
| Scan Rate Dependency | The peak potential shifts as the scan rate is varied, which is characteristic of systems where electron transfer kinetics are a limiting factor. researchgate.net |
| Heterogeneous Electron Transfer Rate | The calculated rate constant for electron transfer is finite, rather than infinitely fast as assumed for a reversible process. researchgate.net |
| Unequal Current Components | The total measured current has unequal contributions from the forward and reverse reactions, indicating kinetic limitations. researchgate.net |
This behavior suggests that the rate of electron transfer to and from this compound is comparable to the rate of mass transport to the electrode surface, a characteristic feature of many biologically active redox molecules.
pH-Dependent Redox Properties
The redox behavior of this compound is highly dependent on the pH of the surrounding medium. researchgate.net This pH dependence is a critical feature, as it indicates that the molecule's activity can be modulated by the local proton concentration in different biological compartments. The pH dependence of a molecule's reduction potential often signifies that a protonation state change is coupled to the electron transfer reaction. nih.gov
For this compound, the cathodic (reduction) peak potential shifts with varying pH, confirming a proton-coupled electron transfer mechanism. researchgate.net The relationship between the peak potential (Ep) and pH can be used to determine the pKa of the molecule, which is the pH at which the protonated and deprotonated forms are in equal concentration. Electrochemical analysis has determined the pKa of this compound to be approximately 11.2. researchgate.net
Table 2: Summary of pH-Dependent Redox Mechanisms for this compound
| Process | pH Range | Mechanism |
|---|---|---|
| Reduction | 1.2 – 12.8 | A one-electron, one-proton (1e⁻, 1H⁺) diffusion-controlled process. researchgate.net |
| Oxidation | 5.0 – 12.8 | Loss of a single electron (1e⁻) without proton involvement. researchgate.net |
This pH-dependent behavior is crucial for its biological function, allowing it to act as an electron carrier whose efficiency can be influenced by the physiological pH of its environment.
Link between Redox Activity and ROS Generation
The ability of this compound and related phenazine compounds to undergo redox cycling is directly linked to the generation of Reactive Oxygen Species (ROS). medchemexpress.comresearchgate.net ROS, such as the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•), are highly reactive molecules derived from oxygen. medpharmres.comresearchgate.net
The mechanism of ROS generation by phenazines involves their function as electron carriers. A phenazine molecule can accept an electron from a biological reducing agent, such as NADPH, to form a radical intermediate. researchgate.net This reduced phenazine can then transfer the electron to molecular oxygen (O₂), a process that generates the superoxide radical anion (O₂⁻). researchgate.netresearchgate.net The phenazine is thus re-oxidized and can participate in another cycle of electron transfer, leading to the continuous production of ROS.
1-Methoxy PMS, a methylated derivative of this compound, is known to be an inducer of active oxygen formation. medchemexpress.com This redox cycling and subsequent transfer of electrons to oxygen is a key mechanism by which these compounds exert some of their biological effects. While physiological levels of ROS act as important signaling molecules, excessive production can lead to oxidative stress, a condition implicated in cellular damage. nih.govnih.gov The capacity of this compound to facilitate this electron transfer to oxygen underscores the direct link between its electrochemical properties and its ability to modulate cellular redox environments through ROS generation.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Electrochemical Characterization Techniques
The redox-active nature of the phenazine (B1670421) core in 1-Methoxyphenazine makes it amenable to a suite of electrochemical techniques that can elucidate its behavior and properties in different chemical environments.
The electrochemical behavior of this compound has been extensively studied using cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV) across a broad pH range, typically from 1.2 to 12.8. researchgate.netnih.gov These studies reveal that the electrochemical response of MPZ is significantly influenced by pH.
In acidic to neutral conditions, the reduction of this compound is characterized as a diffusion-controlled, quasi-reversible process. researchgate.net This is evidenced by several factors observed in voltammetric studies, including the deviation of the peak potential with changing scan rates, the difference between the cathodic peak potential (Epc) and the potential at half-peak height (Epc/2), and the inequality of the total current components. researchgate.net The reduction process involves the transfer of one electron and one proton. researchgate.net
Conversely, the oxidation of this compound, which is observed in the pH range of 5.0 to 12.8, occurs through the loss of a single electron without the involvement of a proton. researchgate.netnih.gov The derivative, this compound methosulfate (MPMS), has also been studied using cyclic voltammetry, particularly in the context of its role as a mediator in biosensors. researchgate.net
Electrochemical methods are pivotal in determining the redox potentials and the acid dissociation constant (pKa) of this compound. The redox potential of a related derivative, 1-methoxy-5-methylphenazinium methylsulfate, has been reported as +63 mV.
The pKa value of this compound has been determined by analyzing the relationship between the peak potential (Ep) and pH. The plot of Ep versus pH typically shows two linear segments, and their intersection point corresponds to the pKa value. researchgate.netnih.gov Through techniques such as cyclic, square wave, and differential pulse voltammetry, the pKa of this compound has been consistently determined to be 11.2. researchgate.netnih.gov This value indicates the pH at which the compound deprotonates, a crucial parameter for understanding its behavior in biological systems.
Square wave voltammetry, known for its high sensitivity, has been employed to establish the limits of detection (LOD) and quantification (LOQ) for this compound. researchgate.netnih.gov These parameters are fundamental in analytical chemistry as they define the lowest concentration of an analyte that can be reliably detected and quantified. For this compound, the limit of detection has been determined to be 2.6 μM, and the limit of quantification is 8.6 μM. researchgate.netnih.gov
Table 1: Electrochemical Properties of this compound
| Parameter | Value | Technique(s) | Reference |
|---|---|---|---|
| Reduction Process | 1e⁻, 1H⁺, diffusion-controlled, quasi-reversible | CV, SWV, DPV | researchgate.netnih.gov |
| Oxidation Process | 1e⁻, no H⁺ involvement (pH 5.0-12.8) | CV, SWV, DPV | researchgate.netnih.gov |
| pKa | 11.2 | CV, SWV, DPV | researchgate.netnih.gov |
| Limit of Detection (LOD) | 2.6 μM | SWV | researchgate.netnih.gov |
| Limit of Quantification (LOQ) | 8.6 μM | SWV | researchgate.netnih.gov |
Application in Analytical Chemistry
The unique electrochemical properties of this compound and its derivatives have led to their application in the field of analytical chemistry, particularly in the development of sensors. While its fluorescent properties are noted, specific applications in biological imaging are less detailed in current literature.
Phenazine compounds, in general, are recognized for their utility as redox mediators in electrochemical sensors and biosensors. researchgate.net Their ability to facilitate electron transfer at lower overpotentials is a key advantage. researchgate.net While direct applications of this compound in sensors for a wide range of analytes are not extensively documented, its derivative, this compound methosulfate (MPMS), serves as a well-studied example.
MPMS has been successfully incorporated as a mediator in a tyrosinase-based carbon paste electrode for the amperometric detection of phenol (B47542). researchgate.netresearchgate.net In this system, MPMS facilitates the electron transfer, leading to an enhanced sensitivity and stability of the biosensor. researchgate.net The modification of the biosensor with MPMS resulted in a four-fold increase in sensitivity to phenol, with a detection limit as low as 25 nM. researchgate.net This demonstrates the potential of methoxy-substituted phenazines in the construction of highly sensitive electrochemical sensing platforms. The principle involves the enzymatic conversion of phenol to a product that is then electrochemically detected with the help of the MPMS mediator. researchgate.net
While this compound is suggested to possess fluorescent properties that could be exploited in sensing and imaging, specific, detailed applications as a fluorescent probe for biological imaging are not widely reported in the available scientific literature. cymitquimica.com However, the broader class of phenazine derivatives has shown significant promise in this area.
For instance, novel π-extended phenazines, synthesized from the natural product lapachol, have been developed as fluorogenic probes for imaging lipid droplets in living cells. nih.gov These probes exhibit enhanced fluorescence in non-polar environments, making them suitable for staining these specific subcellular organelles. nih.gov Furthermore, a phenazine-embedded copper(II) complex has been designed as a fluorescent probe for the detection of nitric oxide (NO) and nitroxyl (B88944) (HNO) in living cells, demonstrating the versatility of the phenazine scaffold in creating tools for bioimaging. acs.org The use of this compound methosulfate (MPMS) has also been noted in assays that produce fluorescent formazan, indicating its role in fluorescence-based detection methods. nih.gov These examples highlight the potential of the phenazine core structure in the development of future fluorescent probes for various biological applications.
Spectroscopic Analysis (e.g., NMR, UV-Vis, FTIR) in Elucidating Molecular Properties
The structural and electronic properties of the chemical compound this compound are precisely determined through a combination of advanced spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information, allowing for a comprehensive characterization of the molecule. universallab.org Each technique probes different aspects of the molecular structure, from the carbon-hydrogen framework to the electronic transitions and functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm the arrangement of protons and carbons, respectively.
The ¹H NMR spectrum provides information on the seven aromatic protons and the three protons of the methoxy (B1213986) group. The methoxy group protons are expected to appear as a distinct singlet, while the protons on the phenazine core will produce a complex series of multiplets due to spin-spin coupling between adjacent protons.
Interactive Data Table: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
|---|---|---|
| ¹H | ~4.1 | Singlet, 3H (Methoxy group, -OCH₃) |
| ¹H | ~7.0 - 8.5 | Multiplets, 7H (Aromatic protons) |
| ¹³C | ~55 | Methoxy carbon (-OCH₃) mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the phenazine core of this compound. nih.govusm.edu The phenazine structure acts as a chromophore, a part of the molecule responsible for its color and UV-Vis absorption.
The UV-Vis spectrum of phenazine derivatives typically displays characteristic absorption bands. Research on related phenazine compounds shows strong absorption maxima (λmax) around 251 nm and 368 nm. apsnet.org These absorptions are attributed to π→π* electronic transitions within the extended conjugated aromatic system. The presence and position of these bands are indicative of the phenazine skeleton and can be used for both qualitative identification and quantitative analysis. apsnet.orgupi.edu
Interactive Data Table: Typical UV-Vis Absorption Maxima for Phenazine Chromophores
| Absorption Maximum (λmax) | Associated Electronic Transition |
|---|---|
| ~251 nm apsnet.org | π→π* |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a molecular "fingerprint" by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com This technique is highly effective for identifying the functional groups present in a molecule. universallab.org
The FTIR spectrum of this compound is expected to show several characteristic peaks that confirm its structure:
Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the phenazine rings. vscht.cz
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the methoxy group. universallab.org
Aromatic C=C and C=N Stretches: The region between 1500-1600 cm⁻¹ will contain sharp peaks due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic heterocyclic system. vscht.cz
C-O Ether Stretch: A strong, characteristic absorption band in the 1029-1200 cm⁻¹ range indicates the C-O stretching vibration of the methoxy ether group. specac.com
The combination of these specific absorption bands provides definitive evidence for the presence of the aromatic phenazine core and the methoxy substituent. libretexts.org
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 vscht.cz | C-H Stretch | Aromatic |
| 3000 - 2850 universallab.org | C-H Stretch | Aliphatic (-OCH₃) |
| 1600 - 1500 vscht.cz | C=C and C=N Stretch | Aromatic Ring |
Computational Chemistry and Theoretical Studies of 1 Methoxyphenazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, allow for the prediction of various molecular characteristics.
Density Functional Theory (DFT) is a widely utilized quantum mechanical method for predicting molecular properties. It offers a balance between accuracy and computational cost, making it suitable for analyzing electronic structure, molecular geometries, and reactivity. DFT calculations can predict properties such as frontier molecular orbital energies (HOMO-LUMO gap), dipole moments, polarizability, and vibrational frequencies, which are crucial for understanding a molecule's behavior and potential interactions researchgate.netmdpi.comarabjchem.orgijsrst.comsolubilityofthings.com. While specific DFT-derived molecular properties for 1-Methoxyphenazine are not detailed in the provided literature snippets, DFT has been employed to support experimental findings related to its electrochemical behavior, aiding in the verification of experimental outcomes researchgate.net. The application of DFT in predicting properties like thermodynamic functions, non-linear optical (NLO) properties, and electronic transitions, as demonstrated for other organic molecules, highlights its broad utility mdpi.comijsrst.com.
Ab initio methods, meaning "from the beginning," are based on fundamental quantum mechanical principles without empirical parameters, offering high accuracy but demanding significant computational resources dtic.millibretexts.org. These methods are used to calculate electronic state energies and other physical properties from first principles libretexts.org. Semi-empirical methods, on the other hand, incorporate experimental data or results from ab initio calculations to simplify computations, providing a balance between accuracy and efficiency dtic.millibretexts.org. Both ab initio and semi-empirical approaches, including molecular dynamics simulations, are valuable for studying molecular structures, reaction dynamics, and electronic properties, offering detailed insights into chemical processes nih.govsns.it. While these foundational methods are critical in computational chemistry, specific applications or detailed results of ab initio or semi-experimental calculations for this compound were not extensively detailed in the reviewed literature.
Molecular Docking and Drug-likeness Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, simulating the interaction between a ligand and a target receptor, often a protein mdpi.commdpi.com. This method is instrumental in drug discovery for predicting binding affinities and understanding molecular interactions, thereby aiding in the identification of potential drug candidates mdpi.commdpi.com. Drug-likeness prediction involves evaluating a compound's physicochemical properties against established rules, such as Lipinski's Rule of Five, Ghose's rule, and Veber's rule, often using software suites like SwissADME mdpi.comjhas-bwu.comchemrevlett.com. These assessments help determine a molecule's potential for oral bioavailability and its suitability as a drug candidate chemrevlett.com. Molecular docking studies have been mentioned in the context of this compound, particularly in conjunction with electrochemical studies to verify experimental outcomes researchgate.net. Although specific docking scores or detailed drug-likeness profiles for this compound are not provided in the available information, these computational approaches are widely applied to guide the optimization of lead compounds in pharmaceutical research.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling plays a pivotal role in unraveling the intricate pathways of chemical reactions. By simulating reaction coordinates, identifying transition states, and calculating energy barriers, these methods provide a theoretical framework to understand how reactions occur and to predict their outcomes solubilityofthings.comnumberanalytics.com. Techniques such as DFT are employed for geometry optimization and energy calculations of reactants, intermediates, and products, which are essential for mapping potential energy surfaces and understanding reaction mechanisms numberanalytics.com. In the case of this compound, computational studies have been utilized to propose an electrode reaction mechanism based on its electrochemical behavior, thereby supporting and verifying experimental observations researchgate.net. Molecular dynamics simulations also contribute to understanding chemical reactions by analyzing electronic properties along reactive trajectories nih.gov.
Prediction of Biological Activity and ADME Properties
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery and development, aiming to identify potential liabilities early in the process and reduce late-stage failures technologynetworks.comuniroma1.itresearchgate.net. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used to predict biological activity and ADME profiles based on a molecule's chemical structure mdpi.comtechnologynetworks.comuniroma1.it. Various computational tools and software, such as Molinspiration, pkCSM, and SwissADME, are employed to estimate parameters like bioactivity scores, absorption rates, metabolic stability, and potential toxicity jhas-bwu.comchemrevlett.comiaps.org.inikm.org.my. While specific biological activity or ADME property predictions for this compound are not detailed in the provided snippets, the compound's electrochemical characterization and proposed mechanism suggest avenues for understanding its biochemical actions within relevant biological systems researchgate.net.
Data Tables
The electrochemical behavior of this compound has been characterized, yielding specific quantitative data:
| Property | Value | Method/Context | Citation |
| pKa | 11.2 | Electrochemical determination across a pH range | researchgate.net |
| Limit of Detection (LOD) | 2.6 μM | Square wave voltammetry | researchgate.net |
| Limit of Quantification (LOQ) | 8.6 μM | Square wave voltammetry | researchgate.net |
| Redox Process | 1e⁻, 1H⁺ diffusion-controlled | Cyclic, square wave, and differential pulse voltammetry | researchgate.net |
| Redox Nature | Quasi-reversible | Cyclic, square wave, and differential pulse voltammetry | researchgate.net |
Compound Names
this compound
Future Directions and Emerging Research Avenues for 1 Methoxyphenazine
Exploration of Novel Biosynthetic Pathways and Genetic Engineering for Diversification
The biosynthesis of phenazines, including 1-methoxyphenazine, is a complex process involving a series of enzymatic steps. Future research will focus on elucidating and engineering these pathways to achieve greater structural diversity and improve production yields. Genetic engineering and synthetic biology approaches offer powerful tools to modify microbial hosts for the efficient production of specific phenazine (B1670421) derivatives or novel analogs. Studies have already demonstrated the potential for metabolic engineering in organisms like Pseudomonas chlororaphis to enhance the production of phenazine-1-carboxylic acid (PCA) and its derivatives acs.orgfrontiersin.orgnih.govacs.org. Future work may involve identifying and characterizing novel enzymes involved in phenazine modification, such as methylation, hydroxylation, and glycosylation, to create libraries of diverse phenazine structures. Engineering pathways to produce methoxy-substituted phenazines, like this compound, could be a key area of focus.
Development of New Synthetic Strategies for Complex Derivatives
While natural biosynthesis is a source of phenazines, chemical synthesis remains crucial for generating a wide array of derivatives with tailored properties. Current synthetic strategies for phenazines involve various methods, including oxidative cyclization, condensation reactions, and transition-metal-catalyzed couplings ekb.egrsc.orgnih.govbenthamdirect.comresearchgate.net. Future research will aim to develop more efficient, selective, and sustainable synthetic routes to access complex this compound derivatives. This includes exploring greener synthesis protocols, such as those utilizing microwave irradiation, solvent-free conditions, or novel nanocatalysts, to minimize environmental impact and improve yields rsc.orgbenthamdirect.comtandfonline.com. The development of modular synthetic approaches will be vital for systematically exploring structure-activity relationships and creating libraries of compounds for screening. For instance, recent work has focused on modular Buchwald-Hartwig cross-coupling reactions for the efficient synthesis of this compound scaffolds, which then serve as intermediates for potent biofilm-eradicating agents nih.govresearchgate.net.
Advanced Mechanistic Studies on Specific Biological Targets and Pathways
Understanding how this compound and its derivatives exert their biological effects at a molecular level is critical for their rational design and application. Future research will delve into advanced mechanistic studies to elucidate specific biological targets and pathways influenced by these compounds. Phenazines are known for their redox activity, ability to generate reactive oxygen species (ROS), and interactions with cellular components like thiols and proteins rsc.org. Studies are ongoing to understand the precise mechanisms by which phenazines, including those with methoxy (B1213986) substitutions, interact with cellular machinery, such as enzymes or DNA researchgate.netmdpi.comacs.orgmdpi.com. Investigating how the methoxy group influences binding affinity, redox potential, and cellular uptake will be a key aspect. Techniques such as cryo-electron microscopy, advanced mass spectrometry, and omics technologies (genomics, proteomics, metabolomics) will be instrumental in mapping these complex interactions and identifying specific molecular targets.
Translational Research for Therapeutic and Agricultural Applications
The diverse biological activities of phenazines, including antimicrobial, anticancer, anti-inflammatory, and insecticidal properties, highlight their significant potential for translation into therapeutic and agricultural applications researchgate.netmdpi.commdpi.commdpi.comresearchgate.net. Phenazine-1-carboxylic acid (PCA) has already been commercialized as a biopesticide for crop protection mdpi.comnih.gov. Future translational research will focus on developing this compound derivatives for specific applications. This includes exploring their efficacy against drug-resistant bacteria, their potential as anticancer agents by targeting specific cellular pathways, and their utility in agriculture for disease control or plant growth promotion researchgate.netmdpi.commdpi.comresearchgate.netnih.govmdpi.com. For instance, halogenated phenazines inspired by natural compounds have shown potent activity against bacterial biofilms and antibiotic-resistant pathogens, suggesting a path for developing new anti-infective agents mdpi.comresearchgate.netnih.govsciopen.com. Research into their neuroprotective or anti-inflammatory effects could also lead to novel therapeutic agents for neurological disorders.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development by enabling the analysis of vast datasets and the prediction of molecular properties mdpi.comnih.govnih.gov. For this compound and its derivatives, AI/ML approaches can accelerate the identification of promising candidates and optimize their design. Machine learning models are being developed to predict the redox potentials of phenazine derivatives, which is crucial for applications such as redox flow batteries, and can also inform their biological activity chemrxiv.orgchemrxiv.orgacs.orgacs.orgresearchgate.net. Future research will leverage AI/ML for:
Virtual Screening: Rapidly screening large chemical libraries to identify potential drug candidates or agrochemicals with desired properties.
Structure-Activity Relationship (SAR) Modeling: Predicting how structural modifications to the this compound scaffold affect biological activity, toxicity, and pharmacokinetic properties.
De Novo Design: Generating novel phenazine structures with optimized characteristics based on learned patterns.
Pathway Optimization: Identifying key enzymes or genes for metabolic engineering to improve biosynthetic yields.
By integrating AI/ML, researchers can more efficiently explore the chemical space of phenazine derivatives, leading to the accelerated discovery of new therapeutic agents and agricultural solutions.
Q & A
Q. What is the primary role of 1-Methoxyphenazine methosulfate (Methoxy-PMS) in biochemical assays involving NAD(P)H-dependent reactions?
Methodological Answer: Methoxy-PMS acts as a stable electron-transport mediator between NAD(P)H and tetrazolium dyes (e.g., WST-1, MTT), facilitating the quantification of dehydrogenase activity. To optimize its use:
- Use concentrations between 0.1–0.5 mM to avoid interference with enzyme kinetics .
- Pre-test pH compatibility (optimal range: 7.0–8.5) to ensure redox coupling efficiency, as acidic conditions may destabilize the phenazine ring .
- Validate mediator stability under light exposure, as photodegradation can alter reaction kinetics .
Q. How does Methoxy-PMS induce reactive oxygen species (ROS) formation in cellular models, and how can this be quantified experimentally?
Methodological Answer: Methoxy-PMS mediates electron leakage during NAD(P)H oxidation, generating superoxide radicals (O₂⁻) via univalent oxygen reduction. To measure ROS:
- Pair with fluorogenic probes (e.g., DCFH-DA) in cell-free systems to isolate mediator-specific ROS .
- Use spin-trapping agents like TEMPO in ESR spectroscopy to confirm radical formation pathways .
- Control for auto-oxidation by including parallel assays without NAD(P)H .
Advanced Research Questions
Q. How do pH-dependent electrochemical properties of this compound influence its redox behavior in enzymatic assays?
Methodological Answer: Cyclic voltammetry (CV) studies reveal that Methoxy-PMS undergoes a quasi-reversible 1e⁻/1H⁺ reduction at pH < 5 and a 1e⁻ oxidation (without proton transfer) at pH > 11.2. Key considerations:
- Use differential pulse voltammetry (DPV) to resolve overlapping redox peaks in buffered systems (e.g., PBS vs. Tris-HCl) .
- Adjust scan rates (10–100 mV/s) to differentiate diffusion-controlled vs. adsorption-driven processes .
- Validate mechanistic hypotheses using computational models (DFT) to map electron density shifts in the methoxy-substituted phenazine ring .
Q. How can researchers resolve contradictions in reported mediator efficiencies of Methoxy-PMS compared to other phenazine derivatives (e.g., PMS, menadione)?
Methodological Answer: Discrepancies arise from variations in experimental design:
- Electron transfer kinetics : Compare second-order rate constants (k₂) for NAD(P)H oxidation using stopped-flow spectroscopy under matched ionic strengths .
- Solubility limitations : Pre-dissolve Methoxy-PMS in DMSO (<1% v/v) to avoid aggregation in aqueous buffers, which artificially reduces apparent activity .
- Interference with assay components : Screen for interactions with detergents (e.g., Triton X-100) that may alter redox potentials .
Q. What experimental strategies can mitigate batch-to-batch variability in Methoxy-PMS purity for longitudinal studies?
Methodological Answer:
- Quality control : Require certificates of analysis (CoA) with HPLC chromatograms showing purity >98% and absence of 1-methoxy degradation byproducts .
- Stability testing : Store lyophilized powder at -20°C under argon; monitor aqueous stock solutions via UV-Vis spectroscopy (λmax = 340 nm) for absorbance shifts indicative of decomposition .
- Cross-validate results : Use orthogonal assays (e.g., luminescence-based NAD(P)H detection) to confirm mediator consistency .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting data on the ROS-inducing capacity of Methoxy-PMS across different cell lines?
Methodological Answer:
- Cell-specific factors : Measure baseline ROS scavenging activity (e.g., catalase, SOD levels) in each cell type using Western blotting .
- Dose-response profiling : Titrate Methoxy-PMS (0.05–1 mM) to identify thresholds where ROS generation outweighs endogenous antioxidant capacity .
- Control for indirect effects : Use CRISPR-edited cell lines lacking NADPH oxidases (NOX) to isolate mediator-specific ROS contributions .
Q. What statistical approaches are recommended for analyzing non-linear kinetics in Methoxy-PMS-mediated assays?
Methodological Answer:
- Fit time-course data to the Michaelis-Menten equation with a non-competitive inhibition term to account for mediator saturation at high NAD(P)H concentrations .
- Apply Akaike information criterion (AIC) to compare model fits (e.g., first-order vs. biphasic decay) in ROS quantification experiments .
- Report effect sizes with 95% confidence intervals to distinguish technical variability from biological significance .
Structural & Mechanistic Insights
Q. How does the methoxy substituent at position 1 of the phenazine ring influence redox potential compared to unsubstituted PMS?
Methodological Answer:
- The electron-donating methoxy group raises the HOMO energy, lowering the reduction potential (E₁/2 = -0.32 V vs. Ag/AgCl at pH 7.0) compared to PMS (E₁/2 = -0.41 V) .
- Confirm substituent effects via X-ray crystallography or NMR to correlate structure with activity (e.g., ¹H NMR chemical shifts at δ 3.77 ppm for methoxy protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
